molecular formula C9H16O3 B13255052 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde

Cat. No.: B13255052
M. Wt: 172.22 g/mol
InChI Key: SJRZYVJVRGQTTM-UHFFFAOYSA-N
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Description

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₃. It is characterized by the presence of an oxane ring, a hydroxy group, and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanal with an oxane derivative in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(1-Hydroxypropan-2-yl)oxane-3-carboxylic acid.

    Reduction: 3-(1-Hydroxypropan-2-yl)oxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde: Similar structure but with an oxolane ring instead of an oxane ring.

    3-(1-Hydroxypropan-2-yl)oxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the oxane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(1-hydroxypropan-2-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-8(5-10)9(6-11)3-2-4-12-7-9/h6,8,10H,2-5,7H2,1H3

InChI Key

SJRZYVJVRGQTTM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCCOC1)C=O

Origin of Product

United States

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